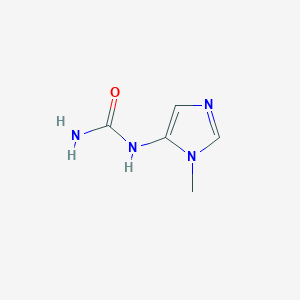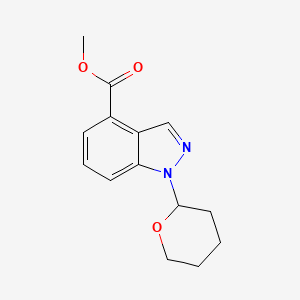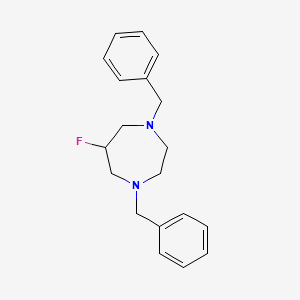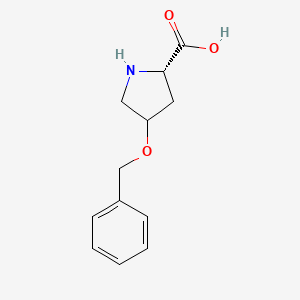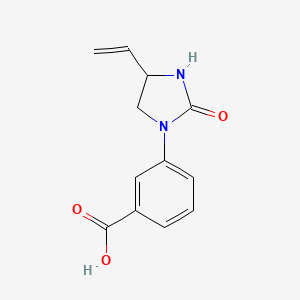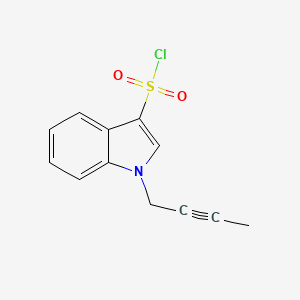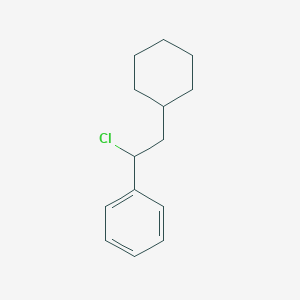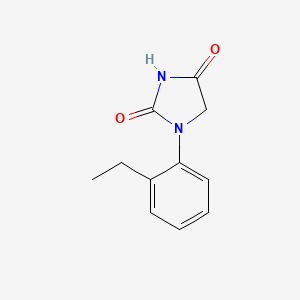![molecular formula C10H12N2 B12821750 2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
2,4,7-Trimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its structural complexity and the presence of three methyl groups at positions 2, 4, and 7 on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. For instance, the reaction of 2,4,7-trimethylbenzene-1,2-diamine with formic acid or acetic acid can yield the desired product. The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,7-Trimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. For instance, it can act as an inhibitor of certain protein kinases or as a ligand for metal ions, affecting various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without methyl substitutions.
2-Methyl-1H-benzimidazole: A single methyl group at position 2.
4,7-Dimethyl-1H-benzimidazole: Methyl groups at positions 4 and 7.
Comparison: 2,4,7-Trimethyl-1H-benzo[d]imidazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electron density, steric hindrance, and overall stability, making it distinct from its less substituted counterparts .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,4,7-trimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-6-4-5-7(2)10-9(6)11-8(3)12-10/h4-5H,1-3H3,(H,11,12) |
InChI Key |
OMFZAUHFMJDLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
